1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is a complex organic compound that belongs to the class of substituted ureas. Its structure features a cyclohexyl group, a phenethyl group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as:
The synthesis of 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the reaction of cyclohexyl isocyanate with 3-methyl-1,2,4-oxadiazol-5-amine followed by the introduction of the phenethyl group.
The yields and purity of the final product are typically confirmed using techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
Key structural data includes:
The compound can participate in various chemical reactions typical for ureas and oxadiazoles:
Reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and analyzed via NMR for structural confirmation .
The mechanism by which 1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors in cellular pathways.
Preliminary studies suggest potential activity against certain cancer cell lines or as an anti-inflammatory agent. Further research is needed to elucidate its precise mechanism of action.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture or light. Its reactivity profile suggests potential interactions with nucleophiles due to the electrophilic nature of the urea carbonyl group .
1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea is being explored for:
Its unique structure may provide insights into developing new drugs with improved efficacy and selectivity .
Urea-oxadiazole hybrids emerged as privileged scaffolds in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The urea moiety (–NH–CO–NH–) enables critical hydrogen-bonding interactions with biological targets, while the 1,2,4-oxadiazole ring contributes metabolic stability and moderate lipophilicity. Early examples include compounds like 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea (CAS# 1234925-37-1), which demonstrated the framework’s synthetic versatility [2]. The oxadiazole’s role as a bioisostere for ester or amide groups reduced susceptibility to enzymatic hydrolysis, addressing a key limitation of peptide-derived therapeutics . Subsequent optimization focused on N-alkyl substitutions to modulate physicochemical properties, as seen in ERK inhibitors where urea-oxadiazole hybrids exhibited enhanced kinase selectivity . These innovations established the foundation for integrating cycloaliphatic and arylalkyl components into modern hybrids like the title compound.
Table 1: Evolution of Urea-Oxadiazole Hybrid Scaffolds
Compound | Structural Features | Key Advancements |
---|---|---|
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(3-phenylpropyl)urea | Linear alkyl linker, unsubstituted oxadiazole | Demonstrated metabolic stability & synthetic accessibility [2] |
ERK Inhibitor Urea Derivatives (e.g., US9023865B2) | Varied N-aryl/heteroaryl substitutions | Achieved kinase selectivity & cellular potency |
1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea | Cyclohexyl urea, tetrazole replacement | Improved CNS penetration via clogP reduction (~3.5) [6] |
RXFP3 antagonism represents a promising strategy for treating metabolic disorders and addiction pathologies. Central administration of peptide antagonists like R3(B1-22)R suppresses relaxin-3-induced food intake and attenuates stress-driven alcohol-seeking behavior in preclinical models [4]. However, peptide therapeutics face inherent limitations: poor oral bioavailability, rapid enzymatic degradation, and inability to cross the blood-brain barrier (BBB). Small-molecule antagonists overcome these barriers, enabling systemic administration and CNS access. The discovery of RLX-33 (IC₅₀ = 5.74 μM in cAMP assays) marked the first validated small-molecule RXFP3 antagonist, demonstrating in vivo efficacy in reducing feeding responses [4]. Its optimization prioritized GPCR selectivity (over RXFP1/RXFP4) and CNS drug-like properties (clogP 2–4, TPSA <90 Ų), establishing key criteria for successor compounds [4] [9]. Hybrid molecules targeting RXFP3 thus hold potential for treating obesity, type 2 diabetes, and substance use disorders where peptide ligands are impractical.
The title compound’s design merges three pharmacophoric elements to enhance target affinity and drug-like properties:
Table 2: Functional Contributions of Structural Moieties
Structural Element | Role in Target Engagement | Pharmacokinetic Influence |
---|---|---|
3-Methyl-1,2,4-oxadiazole | Hydrogen-bond acceptor; dipole-driven binding | ↑ Metabolic stability (vs. esters); moderate logP |
Cyclohexyl ring | Hydrophobic pocket binding; conformational control | ↑ Passive diffusion; ↓ plasma protein binding |
Phenethyl spacer | Extended reach to aryl interaction sites | Balanced flexibility/rigidity for membrane permeation |
Urea linkage | Bidentate H-bond donor/acceptor | ↑ Water solubility; potential for crystal formation |
This hybridization strategy directly addresses limitations of earlier scaffolds: the cyclohexyl group replaces flat aromatic systems to reduce P-glycoprotein efflux, while the phenethyl-urea maintains GPCR affinity observed in peptide mimetics. Molecular modeling suggests the cyclohexyl-oxadiazole core occupies a lipophilic subpocket in RXFP3, with the phenethyl group extending toward a solvent-exposed cleft—enabling simultaneous target affinity and CNS accessibility [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9